Cas no 80126-53-0 (H-Phe(2-Me)-OH)

H-phe (2-ME) -oh is a phenylalanine derivative
H-Phe(2-Me)-OH structure
H-Phe(2-Me)-OH structure
H-Phe(2-Me)-OH
80126-53-0
C10H13NO2
179.215722799301
MFCD00044971
60186
2761493

H-Phe(2-Me)-OH Properties

Names and Identifiers

    • L-2-Methylphe
    • 2-Methylphenyl-L-alanine
    • 2-Methyl-L-phenylalanine
    • (S)-2-Amino-3-(o-tolyl)propanoic acid
    • 2-Methy-L-Phenylalanine
    • L-2-METHYLPHENYLALANINE
    • H-Phe(2-Me)-OH
    • (2S)-2-Amino-3-(2-methylphenyl)propanoic acid
    • L-2-ME-PHE-OH
    • Phenylalanine, 2-methyl-
    • 2-Methylphenylalanine
    • (2S)-2-amino-3-(o-tolyl)propanoic acid
    • (2S)-2-azanyl-3-(2-methylphenyl)propanoic acid
    • DL-2-METHYLPHENYLALANINE
    • NHBKDLSKDKUGSB-VIFPVBQESA-N
    • L-2-methylphenylalanine, AldrichCPR
    • KM2016
    • AK
    • (S)-2-AMINO-3-O-TOLYLPROPANOIC ACID
    • PS-12169
    • CHEMBL3808775
    • A839846
    • L-2-Methylphenylalanine
    • L-2-METHYLPHE
    • 80126-53-0
    • J-300416
    • AC-5866
    • L-2-Methylphenylalanine (H-L-Phe(2-Me)-OH)
    • Dl-2'-methylphenylalanine hydrochloride
    • MFCD00044971
    • AKOS012010208
    • HY-W016555
    • 2-METHY-L-PHENYLALANINE
    • DTXSID60945564
    • H-PHE(2-ME)-OH
    • (2S)-2-amino-3-(2-methylphenyl)propanoic acid
    • EN300-199907
    • CS-W017271
    • N10801
    • L-2-Methyl Phenylalanine
    • SCHEMBL43865
    • 2-Methyl-L-phenylalanine (ACI)
    • (S)-2-Amino-3-o-tolylpropionic acid
    • L-2′-Methylphenylalanine
    • +Expand
    • MFCD00044971
    • NHBKDLSKDKUGSB-VIFPVBQESA-N
    • 1S/C10H13NO2/c1-7-4-2-3-5-8(7)6-9(11)10(12)13/h2-5,9H,6,11H2,1H3,(H,12,13)/t9-/m0/s1
    • C(C1C=CC=CC=1C)[C@H](N)C(=O)O

Computed Properties

  • 179.09469
  • 2
  • 3
  • 3
  • 179.095
  • 13
  • 182
  • 0
  • 0
  • 0
  • 0
  • 0
  • 1
  • -1.2
  • 0
  • 63.3

Experimental Properties

  • 1.95300
  • 63.32
  • 1.561
  • No data available
  • No data available
  • No data available
  • No data available
  • White powder.
  • Not determined.
  • 1.165

H-Phe(2-Me)-OH Price

Enterprise No. Product Name Cas No. Purity Specification Price Update Time Inquiry
1PlusChem
1P00IDK2-1g
L-2-Methylphenylalanine
80126-53-0 95%
1g
$5.00 2024-04-21
A2B Chem LLC
AI56578-1g
L-2-Methylphenylalanine
80126-53-0 95%
1g
$5.00 2024-04-19
AAPPTec
UHF154-1g
H-Phe(2-Me)-OH
80126-53-0
1g
$50.00 2024-07-19
Aaron
AR00IDSE-1g
L-2-Methylphenylalanine
80126-53-0 98%
1g
$5.00
abcr
AB165754-1 g
L-2-Methylphenylalanine (H-L-Phe(2-Me)-OH); .
80126-53-0
1g
€80.40 2023-06-23
Apollo Scientific
OR14699-5g
2-Methyl-L-phenylalanine
80126-53-0 95%
5g
£62.00 2023-09-02
Chemenu
CM220354-1g
(S)-2-Amino-3-(o-tolyl)propanoic acid
80126-53-0 95%
1g
$59 2024-07-23
Enamine
EN300-199907-0.05g
(2S)-2-amino-3-(2-methylphenyl)propanoic acid
80126-53-0 95%
0.05g
$19.0 2023-09-16
MedChemExpress
HY-W016555-500mg
H-Phe(2-Me)-OH
80126-53-0
500mg
¥245 2024-04-17
TRC
M240270-500mg
2-Methyl-L-phenylalanine
80126-53-0
500mg
$ 210.00 2022-06-04

H-Phe(2-Me)-OH Synthesis

Synthetic Circuit 1

Reaction Conditions
1.1 Reagents: Ammonium hydroxide Solvents: Dimethylformamide ,  Water ;  pH 7, 38 °C
1.2 Catalysts: Amidase ;  24 h, pH 7, 38 °C
Reference
Synthesis and resolution of N-BOC-2-methyl-L-phenylalanine, N-BOC-3-methyl-L-phenylalanine and N-BOC-4-methyl-L-phenylalanine isomers
Li, Xiao-Hui; et al, Gaodeng Xuexiao Huaxue Xuebao, 2008, 29(7), 1363-1366

Synthetic Circuit 2

Reaction Conditions
Reference
Synthesis of L-phenylalanine analogs by Rhodotorula glutinis. Bioconversion of cinnamic acids derivatives
Renard, G.; et al, Biotechnology Letters, 1992, 14(8), 673-8

Synthetic Circuit 3

Reaction Conditions
1.1 Catalysts: Aspartate aminotransferase
Reference
Application of Escherichia coli aspartate transaminase to amino acid synthesis
Baldwin, Jack E.; et al, Tetrahedron Letters, 1987, 28(32), 3745-6

Synthetic Circuit 4

Reaction Conditions
1.1 Catalysts: Phenylalanine ammonia-lyase Solvents: Water ;  16 h, pH 10, 30 °C
1.2 Reagents: Methanol
Reference
Mapping the Hydrophobic Substrate Binding Site of Phenylalanine Ammonia-Lyase from Petroselinum crispum
Nagy, Emma Z. A.; et al, ACS Catalysis, 2019, 9(9), 8825-8834

Synthetic Circuit 5

Reaction Conditions
1.1 Catalysts: Piperidine Solvents: Pyridine ;  6 h, 80 °C; cooled
1.2 Reagents: Hydrochloric acid Solvents: Water
2.1 Catalysts: Phenylalanine ammonia-lyase Solvents: Water ;  16 h, pH 10, 30 °C
2.2 Reagents: Methanol
Reference
Mapping the Hydrophobic Substrate Binding Site of Phenylalanine Ammonia-Lyase from Petroselinum crispum
Nagy, Emma Z. A.; et al, ACS Catalysis, 2019, 9(9), 8825-8834

Synthetic Circuit 6

Reaction Conditions
1.1 Reagents: Sodium hydroxide Solvents: Ethanol ,  Water ;  5 h, 0 °C
1.2 Reagents: Sodium bicarbonate Solvents: Water
2.1 Reagents: Ammonium hydroxide Solvents: Dimethylformamide ,  Water ;  pH 7, 38 °C
2.2 Catalysts: Amidase ;  24 h, pH 7, 38 °C
Reference
Synthesis and resolution of N-BOC-2-methyl-L-phenylalanine, N-BOC-3-methyl-L-phenylalanine and N-BOC-4-methyl-L-phenylalanine isomers
Li, Xiao-Hui; et al, Gaodeng Xuexiao Huaxue Xuebao, 2008, 29(7), 1363-1366

Synthetic Circuit 7

Reaction Conditions
1.1 Solvents: Toluene ;  5 h, 110 °C
2.1 Reagents: Sodium hydroxide Solvents: Ethanol ,  Water ;  5 h, 0 °C
2.2 Reagents: Sodium bicarbonate Solvents: Water
3.1 Reagents: Ammonium hydroxide Solvents: Dimethylformamide ,  Water ;  pH 7, 38 °C
3.2 Catalysts: Amidase ;  24 h, pH 7, 38 °C
Reference
Synthesis and resolution of N-BOC-2-methyl-L-phenylalanine, N-BOC-3-methyl-L-phenylalanine and N-BOC-4-methyl-L-phenylalanine isomers
Li, Xiao-Hui; et al, Gaodeng Xuexiao Huaxue Xuebao, 2008, 29(7), 1363-1366

Synthetic Circuit 8

Reaction Conditions
1.1 Reagents: Sodium hydroxide Solvents: Ethanol ,  Water ;  5 h, 0 °C
1.2 Reagents: Sodium bicarbonate Solvents: Water
2.1 Solvents: Toluene ;  5 h, 110 °C
3.1 Reagents: Sodium hydroxide Solvents: Ethanol ,  Water ;  5 h, 0 °C
3.2 Reagents: Sodium bicarbonate Solvents: Water
4.1 Reagents: Ammonium hydroxide Solvents: Dimethylformamide ,  Water ;  pH 7, 38 °C
4.2 Catalysts: Amidase ;  24 h, pH 7, 38 °C
Reference
Synthesis and resolution of N-BOC-2-methyl-L-phenylalanine, N-BOC-3-methyl-L-phenylalanine and N-BOC-4-methyl-L-phenylalanine isomers
Li, Xiao-Hui; et al, Gaodeng Xuexiao Huaxue Xuebao, 2008, 29(7), 1363-1366

Synthetic Circuit 9

Reaction Conditions
1.1 Reagents: Sodium Solvents: Ethanol ;  30 h, 110 °C
1.2 5 h, 110 °C
2.1 Reagents: Sodium hydroxide Solvents: Ethanol ,  Water ;  5 h, 0 °C
2.2 Reagents: Sodium bicarbonate Solvents: Water
3.1 Solvents: Toluene ;  5 h, 110 °C
4.1 Reagents: Sodium hydroxide Solvents: Ethanol ,  Water ;  5 h, 0 °C
4.2 Reagents: Sodium bicarbonate Solvents: Water
5.1 Reagents: Ammonium hydroxide Solvents: Dimethylformamide ,  Water ;  pH 7, 38 °C
5.2 Catalysts: Amidase ;  24 h, pH 7, 38 °C
Reference
Synthesis and resolution of N-BOC-2-methyl-L-phenylalanine, N-BOC-3-methyl-L-phenylalanine and N-BOC-4-methyl-L-phenylalanine isomers
Li, Xiao-Hui; et al, Gaodeng Xuexiao Huaxue Xuebao, 2008, 29(7), 1363-1366

Synthetic Circuit 10

Reaction Conditions
1.1 Reagents: Sodium hydroxide ,  Carboxypeptidase A Solvents: Water
Reference
Synthesis, resolution and characterization of ring substituted phenylalanines and tryptophans
Porter, John; et al, International Journal of Peptide & Protein Research, 1987, 30(1), 13-21

Synthetic Circuit 11

Reaction Conditions
1.1 Reagents: Ammonia Catalysts: Aminomutase, phenylalanine 2,3- Solvents: Water ;  24 h, pH 10, 30 °C
1.2 5 min, 99 °C
Reference
Phenylalanine Aminomutase-Catalyzed Addition of Ammonia to Substituted Cinnamic Acids: A Route to Enantiopure α- and β-Amino Acids
Szymanski, Wiktor; et al, Journal of Organic Chemistry, 2009, 74(23), 9152-9157

Synthetic Circuit 12

Reaction Conditions
1.1 Reagents: Trifluoroacetic anhydride Solvents: Trifluoroacetic acid
2.1 Reagents: Sodium hydroxide ,  Carboxypeptidase A Solvents: Water
Reference
Synthesis, resolution and characterization of ring substituted phenylalanines and tryptophans
Porter, John; et al, International Journal of Peptide & Protein Research, 1987, 30(1), 13-21

Synthetic Circuit 13

Reaction Conditions
1.1 Reagents: Hydrogen bromide Solvents: Water
2.1 Reagents: Trifluoroacetic anhydride Solvents: Trifluoroacetic acid
3.1 Reagents: Sodium hydroxide ,  Carboxypeptidase A Solvents: Water
Reference
Synthesis, resolution and characterization of ring substituted phenylalanines and tryptophans
Porter, John; et al, International Journal of Peptide & Protein Research, 1987, 30(1), 13-21

Synthetic Circuit 14

Reaction Conditions
1.1 Reagents: Sodium ethoxide Solvents: Ethanol
1.2 Solvents: Ethanol
1.3 Reagents: 2-Fluorobenzyl bromide
2.1 Reagents: Hydrogen bromide Solvents: Water
3.1 Reagents: Trifluoroacetic anhydride Solvents: Trifluoroacetic acid
4.1 Reagents: Sodium hydroxide ,  Carboxypeptidase A Solvents: Water
Reference
Synthesis, resolution and characterization of ring substituted phenylalanines and tryptophans
Porter, John; et al, International Journal of Peptide & Protein Research, 1987, 30(1), 13-21

H-Phe(2-Me)-OH Raw materials

H-Phe(2-Me)-OH Preparation Products

H-Phe(2-Me)-OH Suppliers

Shanghai Aladdin Biochemical Technology Co., Ltd
Audited Supplier Audited Supplier
(CAS:80126-53-0)
A LA DING
anhua.mao@aladdin-e.com
SHANG HAI YUAN YE Biotechnology Co., Ltd.
Audited Supplier Audited Supplier
(CAS:80126-53-0)
TANG SI LEI
15026964105
2881489226@qq.com

H-Phe(2-Me)-OH Related Literature

  • 1. 708. Melanin and its precursors. Part VII. Synthesis of methylated 5 : 6-dihydroxyindoles, β-(4 : 5-dihydrox-2-methylphenyl)alanine, and related amines
    R. I. T. Cromartie,John Harley-Mason J. Chem. Soc. 1953 3525
  • 2. 445. The use of deactivated charcoals for the isolation of aromatic substances
    A. Asatoor,C. E. Dalgliesh J. Chem. Soc. 1956 2291
  • 3. CCCLXVIII.—Compounds of the tryparsamide type. Part II. Resolution of dl-N-2-methylphenylalanineamide-4-arsinic acid
    Charles Stanley Gibson,Barnett Levin J. Chem. Soc. 1929 2759
Recommended suppliers
Amadis Chemical Company Limited
(CAS:80126-53-0)H-Phe(2-Me)-OH
A839846
99%
25g
158.0